molecular formula C13H15N3O3S B13888936 N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide

N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide

Cat. No.: B13888936
M. Wt: 293.34 g/mol
InChI Key: HQBVJCCSSWYXRN-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a methylpyrimidinyl group, and a methanesulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used as a tool to study enzyme inhibition, protein interactions, and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding various biological processes.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C13H15N3O3S/c1-9-12(7-14-8-15-9)11-5-4-10(6-13(11)19-2)16-20(3,17)18/h4-8,16H,1-3H3

InChI Key

HQBVJCCSSWYXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1C2=C(C=C(C=C2)NS(=O)(=O)C)OC

Origin of Product

United States

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